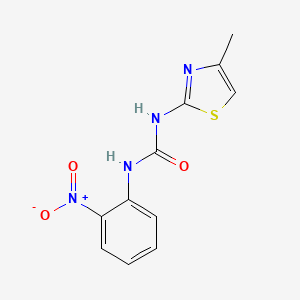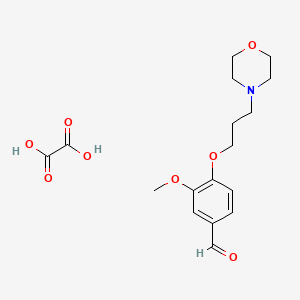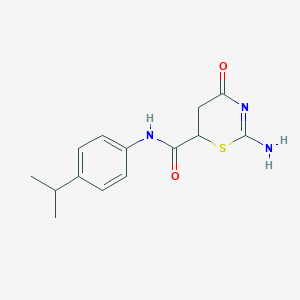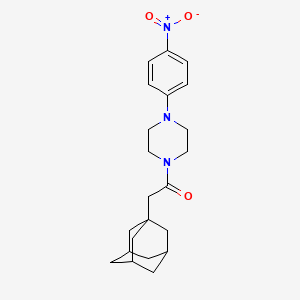![molecular formula C22H17ClN2O5 B4099204 N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B4099204.png)
N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide
Overview
Description
N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzamide moiety, and an oxopropan-2-yl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-chlorophenylacetic acid with 3-hydroxybenzaldehyde, followed by nitration and subsequent amidation. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often involves recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways by binding to active sites, thereby blocking the normal function of the target molecule. This inhibition can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar structural motif, used to control plant pathogens.
BF 500-3: A desmethoxy metabolite of pyraclostrobin, with comparable toxicity and applications.
Uniqueness
N-(3-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-14(21(26)15-9-11-16(23)12-10-15)30-18-6-4-5-17(13-18)24-22(27)19-7-2-3-8-20(19)25(28)29/h2-14H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZNXHNXWLLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4099127.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4099129.png)
![2-[2-bromo-4-(butylaminomethyl)-6-methoxyphenoxy]-N-tert-butylacetamide;hydrochloride](/img/structure/B4099138.png)

![N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(5-METHYL-2-OXOTETRAHYDRO-3-FURANYL)PROPANAMIDE](/img/structure/B4099148.png)
![7-(2-CHLORO-6-FLUOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4099150.png)


![N-[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4099183.png)
![Ethyl 1-({1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B4099187.png)
![N-ethyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4099208.png)


![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B4099233.png)
